(4H-furo[3,2-b]pyrrol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone
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Overview
Description
The compound (4H-furo[3,2-b]pyrrol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone is a complex organic molecule that features a unique combination of a furo[3,2-b]pyrrole ring and a piperazine moiety linked through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4H-furo[3,2-b]pyrrol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furo[3,2-b]pyrrole ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Attachment of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the furo[3,2-b]pyrrole intermediate.
Introduction of the methanone group: This can be done through acylation reactions using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the methanone group, converting it to a methanol derivative.
Substitution: The piperazine ring can undergo substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or aryl halides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Methanol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, (4H-furo[3,2-b]pyrrol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4H-furo[3,2-b]pyrrol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (4H-furo[3,2-b]pyrrol-5-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
- (4H-furo[3,2-b]pyrrol-5-yl)(4-(2-chlorophenyl)piperazin-1-yl)methanone
- (4H-furo[3,2-b]pyrrol-5-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (4H-furo[3,2-b]pyrrol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyphenyl group, in particular, may enhance its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4H-furo[3,2-b]pyrrol-5-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c21-15-4-2-1-3-14(15)19-6-8-20(9-7-19)17(22)13-11-16-12(18-13)5-10-23-16/h1-5,10-11,18,21H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBFEHDUKJFAAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=CC4=C(N3)C=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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